molecular formula C20H13ClN2O2S2 B11317319 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B11317319
M. Wt: 412.9 g/mol
InChI Key: KIJXGOLMPRXXIB-UHFFFAOYSA-N
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Description

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and an isothiochromene moiety

Properties

Molecular Formula

C20H13ClN2O2S2

Molecular Weight

412.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C20H13ClN2O2S2/c21-14-7-5-12(6-8-14)9-15-11-22-20(26-15)23-18(24)17-10-13-3-1-2-4-16(13)19(25)27-17/h1-8,10-11H,9H2,(H,22,23,24)

InChI Key

KIJXGOLMPRXXIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction typically occurs in a polar solvent such as ethanol or methanol at elevated temperatures.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the thiazole intermediate with a chlorobenzyl halide in the presence of a base such as potassium carbonate.

    Formation of the Isothiochromene Moiety: The isothiochromene moiety can be synthesized by cyclization of a suitable precursor, such as a 2-mercaptobenzaldehyde derivative, under acidic conditions.

    Coupling of the Thiazole and Isothiochromene Units: The final step involves coupling the thiazole and isothiochromene units through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Cyclization: Intramolecular cyclization reactions can be employed to form additional ring structures within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.

    Substitution: Potassium carbonate, chlorobenzyl halide, polar solvents, elevated temperatures.

    Cyclization: Acidic conditions, such as hydrochloric acid or sulfuric acid, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced analogs with modified functional groups.

Scientific Research Applications

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs targeting various diseases, including cancer, bacterial infections, and inflammatory conditions.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its unique structural features.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Chemical Biology: It can be employed in chemical biology studies to investigate enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-yl}-1-oxo-1H-isothiochromene-3-carboxamide
  • N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}-1-oxo-1H-isothiochromene-3-carboxamide
  • N-{5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-yl}-1-oxo-1H-isothiochromene-3-carboxamide

Uniqueness

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the thiazole ring, chlorophenyl group, and isothiochromene moiety imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets further enhances its potential in scientific research and industrial applications.

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